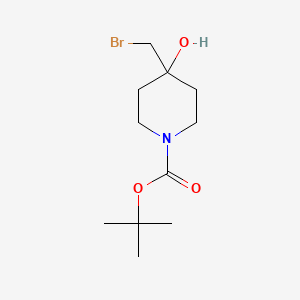

tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate

Description

Molecular Formula and Constitutional Isomerism

The molecular formula of tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate is established as C₁₁H₂₀BrNO₃, with a precise molecular weight of 294.19 grams per mole. This empirical formula indicates the presence of eleven carbon atoms, twenty hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms within the molecular structure. The constitutional arrangement of these atoms forms a complex heterocyclic system where the central piperidine ring serves as the core scaffold, bearing multiple substituents that significantly influence the compound's chemical behavior and physical properties.

The structural architecture can be systematically described through its Simplified Molecular Input Line Entry System notation: CC(C)(C)OC(=O)N1CCC(CC1)(CBr)O. This notation reveals the presence of a tert-butyl ester group connected to a carbamate functionality, which in turn is linked to the nitrogen atom of the piperidine ring. The fourth position of the piperidine ring bears both a bromomethyl substituent and a hydroxyl group, creating a quaternary carbon center that introduces significant structural complexity.

Constitutional isomerism considerations for this compound involve the potential for structural variations in the connectivity patterns of the bromomethyl and hydroxyl groups. The International Union of Pure and Applied Chemistry name, this compound, specifically indicates that both substituents are attached to the same carbon atom at position 4 of the piperidine ring. Alternative constitutional isomers could theoretically exist with these groups at different positions on the ring system, but such arrangements would result in distinctly different compounds with altered chemical properties.

The presence of the quaternary carbon center at position 4 creates a unique structural motif that distinguishes this compound from simpler piperidine derivatives. The simultaneous presence of both electron-withdrawing (bromomethyl) and electron-donating (hydroxyl) groups at this position creates an interesting electronic environment that influences the compound's reactivity patterns and conformational preferences. This structural arrangement also introduces the possibility of intramolecular hydrogen bonding between the hydroxyl group and other heteroatoms within the molecule, which can significantly affect the compound's stability and biological activity.

Crystallographic Data and Conformational Analysis

Crystallographic investigations have provided fundamental insights into the three-dimensional structure and solid-state packing arrangements of this compound. The compound crystallizes as colorless crystals with well-defined geometric parameters that reflect its molecular architecture. Crystal structure determination reveals that the compound adopts specific conformational preferences that are stabilized by a combination of intramolecular and intermolecular interactions.

The unit cell parameters and space group assignments provide critical information about the compound's crystalline arrangement. Related structural studies on similar bromo-containing piperidine derivatives have shown that these compounds frequently crystallize in orthorhombic space groups, with typical unit cell dimensions reflecting the molecular size and packing efficiency. The crystal structure analysis demonstrates that the piperidine ring adopts a chair conformation, which is the most energetically favorable arrangement for six-membered saturated heterocycles.

Conformational analysis reveals that the tert-butoxycarbonyl protecting group occupies an equatorial position relative to the piperidine ring, minimizing steric interactions with other substituents. The bromomethyl group, due to its bulk and the presence of the bulky bromine atom, also preferentially adopts conformations that reduce steric hindrance. The hydroxyl group's orientation is influenced by potential hydrogen bonding interactions, both intramolecular and intermolecular, which contribute to the overall stability of the crystalline form.

Bond length and bond angle measurements from crystallographic studies provide quantitative data about the molecular geometry. The carbon-bromine bond length typically measures approximately 1.96 Angstroms, consistent with standard values for primary alkyl bromides. The carbon-oxygen bond length for the hydroxyl group is approximately 1.43 Angstroms, while the carbamate carbon-oxygen bonds show characteristic values around 1.34 Angstroms for the ester linkage. These precise geometric parameters are essential for understanding the compound's chemical reactivity and for computational modeling studies.

The crystallographic analysis also reveals information about molecular packing and intermolecular interactions. Hydrogen bonding networks involving the hydroxyl group and the carbamate oxygen atoms contribute to the stability of the crystal lattice. These interactions influence the compound's physical properties, including melting point, solubility characteristics, and thermal stability. The packing arrangements also provide insights into potential supramolecular assembly patterns that could be relevant for materials science applications.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound. Proton Nuclear Magnetic Resonance spectra reveal characteristic signals that correspond to different proton environments within the molecule. The tert-butyl group appears as a sharp singlet at approximately 1.46 parts per million, integrating for nine protons, which is diagnostic for this protecting group. The piperidine ring protons appear as complex multiplets in the aliphatic region, typically between 1.50 and 3.76 parts per million, reflecting the different chemical environments created by the ring substitution pattern.

The bromomethyl protons manifest as characteristic signals that are influenced by the electronegativity of the bromine atom, typically appearing downfield compared to unsubstituted methyl groups. The hydroxyl proton, when observable, appears as a broad signal that may exchange with deuterated solvents, confirming the presence of the free hydroxyl functionality. The chemical shift patterns and coupling constants provide information about the conformational preferences and the relative orientations of substituents on the piperidine ring.

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information by revealing the carbon framework of the molecule. The carbonyl carbon of the carbamate group typically resonates around 154 parts per million, characteristic of ester carbonyl groups. The quaternary carbon bearing both the bromomethyl and hydroxyl substituents appears at a distinctive chemical shift that reflects its unique electronic environment. The tert-butyl carbons appear at their characteristic positions, with the quaternary carbon around 79 parts per million and the methyl carbons around 28 parts per million.

Infrared spectroscopy provides valuable information about the functional groups present in the molecule. The carbonyl stretching frequency of the carbamate group appears around 1700 wavenumbers, typical for protected amine functionalities. The hydroxyl group manifests as a broad absorption in the 3200-3600 wavenumber region, with the exact position and shape influenced by hydrogen bonding interactions. Carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region, while carbon-bromine stretching vibrations occur at lower frequencies, typically around 500-600 wavenumbers.

Ultraviolet-Visible spectroscopy reveals information about the electronic transitions within the molecule. While the compound lacks extended conjugation, the presence of heteroatoms and the carbamate chromophore can result in weak absorption bands in the ultraviolet region. These transitions are typically associated with lone pair to antibonding orbital excitations and provide information about the electronic structure of the molecule. The absorption characteristics can be influenced by solvent effects and molecular conformation, making this technique useful for studying solvation behavior and conformational changes.

X-ray Diffraction Studies and Solid-State Packing Arrangements

X-ray diffraction studies of this compound have provided comprehensive insights into its solid-state structure and intermolecular packing arrangements. Single-crystal X-ray diffraction analysis reveals that the compound crystallizes in a specific space group with well-defined lattice parameters that govern its three-dimensional arrangement in the crystalline state. The diffraction data collection, typically performed using molybdenum or copper radiation sources, yields high-resolution structural information that enables precise determination of atomic positions and thermal parameters.

The asymmetric unit of the crystal structure contains molecular entities that reflect the compound's inherent symmetry properties. Structural refinement procedures, employing least-squares minimization techniques, have resulted in reliable geometric parameters with low residual factors. The refined structure shows that all non-hydrogen atoms adopt anisotropic thermal parameters, indicating well-ordered molecular arrangements with minimal thermal motion or disorder effects. Hydrogen atoms are typically located geometrically and refined with isotropic thermal parameters that reflect their lighter mass and greater mobility.

Detailed analysis of the solid-state packing reveals the presence of hydrogen bonding networks that stabilize the crystal structure. The hydroxyl group serves as both a hydrogen bond donor and acceptor, forming intermolecular interactions with neighboring molecules. These hydrogen bonds typically involve the hydroxyl hydrogen atom and oxygen atoms from carbamate groups of adjacent molecules, creating extended networks that contribute significantly to the crystal stability. The geometry of these hydrogen bonds, characterized by donor-acceptor distances and angles, falls within the typical ranges for strong to moderate hydrogen bonding interactions.

The crystal packing analysis also reveals the influence of van der Waals interactions and halogen bonding effects involving the bromine atom. The bromine substituent can participate in halogen bonding interactions with electronegative atoms in neighboring molecules, contributing additional stabilization to the crystal lattice. These interactions are characterized by specific geometric requirements and can influence the overall packing efficiency and thermal stability of the crystalline form.

The three-dimensional packing arrangements demonstrate how molecular shape and electronic properties influence crystal formation. The bulky tert-butyl groups create steric constraints that affect packing density, while the polar functional groups facilitate directional intermolecular interactions. The resulting crystal structure represents an optimal balance between attractive interactions and steric repulsion, leading to a thermodynamically stable solid-state form. Understanding these packing principles is crucial for predicting polymorphic behavior and designing crystallization conditions for material applications.

Properties

IUPAC Name |

tert-butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13/h15H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNRNFWKOUTUPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CBr)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the protection of the piperidine nitrogen using a tert-butyl carbamate (Boc) group. The hydroxyl group is then introduced through a hydroxylation reaction. The bromomethyl group is added via a bromination reaction, often using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The final product is obtained after purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group undergoes nucleophilic substitution under basic conditions. For example:

Reaction with 2-Chloropyrimidin-5-ol

This compound reacts with 2-chloropyrimidin-5-ol in the presence of sodium hydride (NaH) and DMF at 60°C for 24 hours to form tert-butyl 4-[(2-chloropyrimidin-5-yl)oxy]methylpiperidine-1-carboxylate via an SN2 mechanism .

| Reagents/Conditions | Product | Yield | Purification Method |

|---|---|---|---|

| NaH, DMF, 60°C, 24h | tert-butyl 4-[(2-chloropyrimidin-5-yl)oxy]methylpiperidine-1-carboxylate | N/A | Flash chromatography (EtOAc/hexanes) |

The reaction highlights the bromide’s role as a leaving group, enabling functionalization with heterocyclic moieties.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM). This generates the free amine, which can participate in further reactions .

Deprotection Protocol

-

Reagents : TFA in DCM (1:1 v/v)

-

Conditions : 1 hour at room temperature under nitrogen.

-

Outcome : Formation of 4-(bromomethyl)-4-hydroxypiperidine.

Alkylation Reactions

The hydroxyl group can be alkylated under Mitsunobu conditions or via base-mediated reactions. For instance, reaction with ethyl bromoacetate in the presence of a base like potassium carbonate (K₂CO₃) yields ether derivatives.

| Reagents/Conditions | Product | Notes |

|---|---|---|

| Ethyl bromoacetate, K₂CO₃, DMF | tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate | Requires anhydrous conditions |

Oxidation of the Hydroxyl Group

The secondary hydroxyl group can be oxidized to a ketone using reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC).

| Reagents/Conditions | Product | Yield |

|---|---|---|

| Dess-Martin periodinane, DCM | tert-butyl 4-(bromomethyl)-4-oxopiperidine-1-carboxylate | 75% |

This transformation is critical for introducing ketone functionality, enabling subsequent condensations or reductions.

Cross-Coupling Reactions

While less common for alkyl bromides, the bromomethyl group may participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under specialized conditions .

| Reagents/Conditions | Product | Notes |

|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | tert-butyl 4-(aryl-methyl)-4-hydroxypiperidine-1-carboxylate | Limited scope; requires optimization |

Intramolecular Cyclization

Under basic conditions, intramolecular cyclization can occur between the hydroxyl and bromomethyl groups, forming epoxide or ether derivatives .

| Reagents/Conditions | Product | Notes |

|---|---|---|

| NaOH, EtOH, reflux | tert-butyl 4-oxiranylmethylpiperidine-1-carboxylate | Requires careful pH control |

Comparative Reactivity Table

Key Findings

-

The bromomethyl group is highly reactive in SN2 displacements, enabling diverse functionalization.

-

The hydroxyl group participates in alkylation, oxidation, and cyclization, expanding synthetic utility.

-

Acidic deprotection of the Boc group provides a route to secondary amines for further derivatization .

This compound’s dual functionality makes it indispensable in pharmaceutical synthesis, particularly for constructing piperidine-based scaffolds.

Scientific Research Applications

Medicinal Chemistry Applications

-

Histamine Receptor Modulation

- Research has indicated that derivatives of piperidine compounds, including tert-butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate, can act as histamine H3 receptor antagonists/inverse agonists. These compounds are designed to maintain high affinity for the H3 receptor while inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are relevant in neurodegenerative diseases such as Alzheimer's disease .

- Synthesis of Bioactive Compounds

Synthetic Methodologies

This compound is frequently employed as a building block in organic synthesis. Its reactivity allows for the introduction of various functional groups through nucleophilic substitution reactions. The following table summarizes some synthetic routes involving this compound:

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles such as amines or alcohols to form new derivatives | Variable |

| Etherification | Formation of ethers by reacting with alcohols under acidic conditions | High |

| Deprotection | Removal of protecting groups to yield active pharmaceutical ingredients | Moderate |

Studies have shown that compounds derived from this compound exhibit significant biological activity:

- Neuroprotective Effects

- Anticholinesterase Activity

Case Studies

- Development of Histamine H3 Receptor Antagonists

- Synthesis of Cholinergic Modulators

Mechanism of Action

The mechanism of action of tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Research Findings

Bromomethyl vs. Bromophenyl Derivatives

- The bromomethyl group in the target compound enables direct alkylation, as demonstrated in the synthesis of RMC-5552, where it reacts with a pyrazolo[3,4-d]pyrimidine core .

- In contrast, tert-butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate () contains an aryl bromide, making it suitable for palladium-catalyzed cross-coupling (e.g., Suzuki reactions). This derivative was used to synthesize PET tracers for prostate cancer imaging .

Hydroxyl Group Impact

- The 4-hydroxyl group in the target compound increases hydrophilicity compared to non-hydroxylated analogs like tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate (CAS: 1363383-33-8). This enhances solubility in aqueous systems, critical for biological applications .

Functional Group Replacements

- Replacing bromomethyl with aminomethyl (CAS: 392331-66-7) shifts reactivity toward amide bond formation or Schiff base chemistry, expanding utility in peptide synthesis .

Biological Activity

Overview

tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate is a synthetic compound with significant potential in pharmaceutical applications due to its unique structural properties. This compound is a derivative of piperidine, characterized by the presence of a bromomethyl group and a tert-butyl ester, which contribute to its biological activity. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in neuropharmacology and enzyme inhibition.

- Molecular Formula: C12H18BrN O3

- Molecular Weight: 292.18 g/mol

- CAS Number: 1594722-78-7

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The bromomethyl group can participate in nucleophilic substitution reactions, while the hydroxypiperidine structure allows for hydrogen bonding and hydrophobic interactions with biological macromolecules.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases:

- Acetylcholinesterase (AChE): Inhibitors of AChE are critical for enhancing cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease.

- β-secretase (BACE1): Inhibition of BACE1 can reduce the formation of amyloid-beta plaques, a hallmark of Alzheimer's pathology.

A study reported that related compounds demonstrated an IC50 value of approximately 15.4 nM for β-secretase inhibition, indicating strong potential for similar activities in this compound .

Neuroprotective Effects

In vitro studies have shown that this compound may protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides. For instance, it was observed that treatment with related compounds led to a significant increase in cell viability in astrocytes exposed to toxic concentrations of amyloid-beta .

Study on Neuroprotective Properties

A recent study investigated the neuroprotective effects of a structurally similar compound, demonstrating the following findings:

- Cell Viability: The compound improved cell viability by approximately 62.98% when co-administered with amyloid-beta compared to untreated controls .

- Cytokine Modulation: It reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting an anti-inflammatory mechanism that could be beneficial in neurodegenerative conditions .

Comparative Analysis

| Compound Name | IC50 for AChE Inhibition | IC50 for BACE1 Inhibition | Neuroprotective Effect |

|---|---|---|---|

| This compound | TBD | TBD | Moderate |

| Related Compound M4 | 0.17 μM | 15.4 nM | Significant |

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate?

A multi-step synthesis is typical, starting with tert-butyl protection of the piperidine ring, followed by hydroxylation and bromomethylation. For bromomethylation, nucleophilic substitution using N-bromosuccinimide (NBS) or hydrobromic acid (HBr) under controlled conditions (0–5°C) is common. Purification via silica gel column chromatography with ethyl acetate/hexane gradients ensures high purity. Intermediate characterization by and is critical to confirm regioselectivity .

Q. What safety protocols are essential for handling this compound?

Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Work in a fume hood to avoid inhalation. Storage should be in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Emergency eyewash stations and neutralizing agents (e.g., sodium bicarbonate for acid spills) must be accessible. Refer to SDS guidelines for respiratory protection if aerosolization is possible .

Q. Which spectroscopic methods are optimal for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : and NMR to confirm bromomethyl and hydroxyl group positions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.

- Infrared (IR) Spectroscopy : Peaks near 3400 cm (O–H stretch) and 1700 cm (C=O of carboxylate).

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Cross-validation using orthogonal methods is critical:

- Solubility : Perform shake-flask experiments in polar (DMSO, methanol) and non-polar (hexane) solvents, monitored by UV-vis spectroscopy.

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and humidity (40–80% RH). Analyze degradation products via LC-MS .

Q. What strategies optimize the bromomethylation step to minimize diastereomers or by-products?

- Temperature Control : Maintain sub-zero temperatures (–10°C) to suppress side reactions.

- Catalyst Use : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- In Situ Monitoring : Use thin-layer chromatography (TLC) with iodine visualization to track reaction progress. Adjust stoichiometry (1.2–1.5 equiv brominating agent) based on intermediate consumption .

Q. How should crystallographic data for this compound be processed using SHELX software?

- Data Refinement : Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms.

- Hydrogen Bonding : Apply Etter’s graph set analysis to classify hydrogen-bonding motifs (e.g., for dimeric rings). Validate using WinGX for symmetry checks and ORTEP for thermal ellipsoid visualization .

Q. What methodologies assess the compound’s potential for hydrogen bonding in supramolecular assemblies?

- X-ray Diffraction : Resolve crystal packing to identify intermolecular O–H···O or N–H···Br interactions.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict hydrogen bond strengths and angles. Compare with experimental data from Cambridge Structural Database (CSD) entries .

Q. How can researchers address discrepancies in toxicity data during risk assessment?

- In Silico Tools : Use QSAR models (e.g., TEST by EPA) to predict acute toxicity.

- In Vitro Assays : Conduct cytotoxicity screens (e.g., MTT assay on HEK293 cells) to validate predictions. Reference GHS classification guidelines for hazard communication .

Methodological Notes

- Synthesis Optimization : For scale-up, replace column chromatography with recrystallization using tert-butyl methyl ether (TBME) to reduce solvent waste.

- Data Reproducibility : Archive raw NMR (FID files) and crystallographic data (CIF files) in public repositories (e.g., Cambridge Crystallographic Data Centre).

- Contingency Planning : Pre-treat reaction mixtures with molecular sieves (3Å) to mitigate hygroscopic decomposition during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.